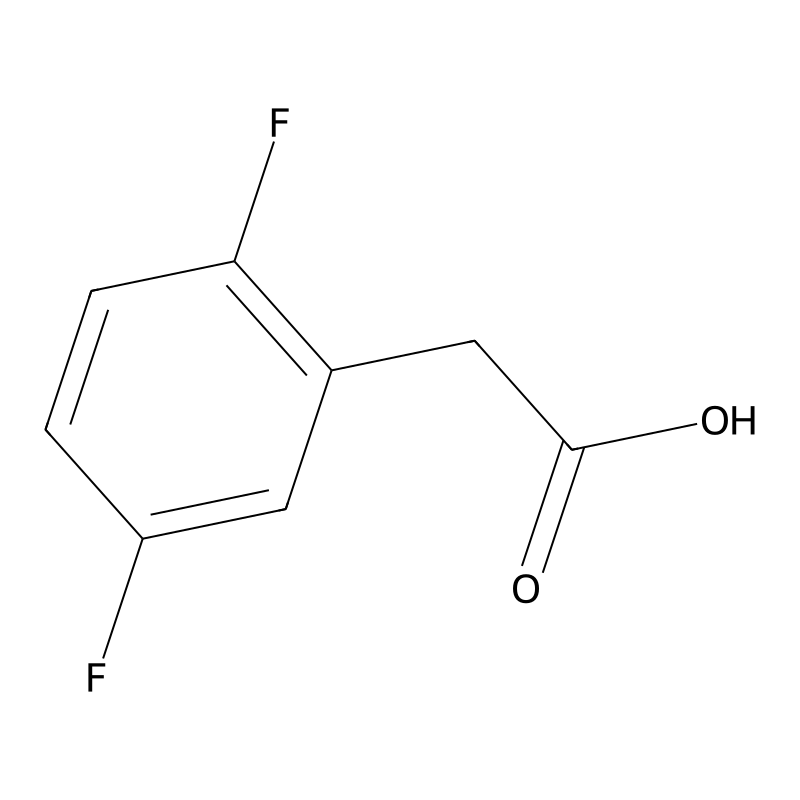

2,5-Difluorophenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

,5-Difluorophenylacetic acid can be synthesized through various methods, including:

- The reaction of 2,5-difluorobenzyl chloride with sodium cyanide, followed by hydrolysis. Source: )

- The oxidation of 2,5-difluorotoluene with potassium permanganate. Source: )

Applications in Scientific Research

,5-Difluorophenylacetic acid has been used as a building block in the synthesis of various organic compounds, including:

- Pharmaceuticals: It has been used as a precursor in the synthesis of potential anticonvulsant and anti-inflammatory agents. Source)

- Agrochemicals: It has been used as a starting material for the synthesis of herbicides. Source: )

- Liquid crystals: It has been used as a component in the synthesis of liquid crystals. Source: )

2,5-Difluorophenylacetic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions of a phenyl ring, attached to an acetic acid moiety. Its chemical formula is and it has a molecular weight of 174.13 g/mol. The compound is known for its potential applications in pharmaceuticals and organic synthesis due to the unique properties imparted by the fluorine substituents, including increased lipophilicity and metabolic stability .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, leading to various derivatives.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound's structure to enhance its properties or biological activity .

Research indicates that 2,5-difluorophenylacetic acid exhibits anti-inflammatory and analgesic properties. It has been studied for its potential effects on pain pathways and inflammatory responses. The presence of fluorine atoms may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 2,5-difluorophenylacetic acid:

- Fluorination of Phenylacetic Acid: This method involves selective fluorination using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating agents.

- Starting from 2,5-Difluorobenzaldehyde: This approach typically involves a series of reactions including oxidation and subsequent carboxylation.

- Decarboxylation Reactions: Utilizing precursors that can undergo decarboxylation under specific conditions may also yield this compound.

These methods highlight the versatility of synthetic routes available for producing 2,5-difluorophenylacetic acid .

The applications of 2,5-difluorophenylacetic acid are diverse:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various drugs.

- Agricultural Chemistry: Potential use in developing agrochemicals.

- Material Science: Used in creating fluorinated polymers and materials due to its unique chemical properties.

Its ability to modify biological activity makes it particularly valuable in drug design and development .

Studies on 2,5-difluorophenylacetic acid's interactions focus on its binding affinity to various biological targets. Research has shown that the compound can interact with pain receptors and enzymes involved in inflammatory pathways. These interactions may lead to significant therapeutic effects, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 2,5-difluorophenylacetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenylacetic Acid | No fluorine substituents | Less lipophilic than difluorinated variant |

| α,α-Difluorophenylacetic Acid | Fluorine at α position | Different reactivity profile |

| 2-Fluorophenylacetic Acid | One fluorine substituent | Lower metabolic stability |

The presence of multiple fluorine atoms in 2,5-difluorophenylacetic acid enhances its lipophilicity and alters its reactivity compared to these similar compounds, making it unique in terms of potential applications in medicinal chemistry .

The development of fluorinated organic compounds, including 2,5-difluorophenylacetic acid, emerged from broader advances in fluorine chemistry throughout the mid-to-late 20th century. While the specific discovery date of 2,5-difluorophenylacetic acid is not explicitly documented in the available literature, it belongs to the important class of fluorinated aromatic building blocks that gained prominence as chemists recognized the unique properties that fluorine incorporation brings to organic molecules. The compound has since become a standardized chemical reagent available from various suppliers, reflecting its significance in organic synthesis.

Importance in Fluorinated Organic Chemistry

Fluorinated building blocks like 2,5-difluorophenylacetic acid play crucial roles in modern synthetic chemistry. The strategic incorporation of fluorine atoms into organic molecules serves to modulate their physical and chemical properties, including stability, reactivity, lipophilicity, and acidity with minimal steric perturbation. These modifications can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles.

Specifically, 2,5-difluorophenylacetic acid represents an important member of the fluorinated building block family due to several advantageous characteristics:

- The two fluorine atoms provide unique electronic effects on the aromatic ring

- The compound demonstrates enhanced thermal stability compared to non-fluorinated analogs

- Its distinctive reactivity profile enables selective transformations in complex synthetic sequences

- The acetic acid moiety provides a versatile functional handle for further derivatization

These attributes make 2,5-difluorophenylacetic acid particularly valuable in lead compound identification and optimization processes in drug discovery.

Key Applications in Pharmaceutical and Agrochemical Sectors

In the pharmaceutical industry, 2,5-difluorophenylacetic acid has established significant utility as a synthetic intermediate. Most notably, it has been employed in the synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone, an anti-inflammatory agent. This application highlights its value in developing biologically active compounds with improved pharmacological properties.

The broader context of fluorinated compounds in pharmaceuticals underscores the importance of such building blocks. Approximately 30% of all newly approved drugs and more than 50% of approved blockbuster drugs, including prominent examples like Lipitor® and Prozac®, incorporate one or more fluorine atoms in their structures. This prevalence demonstrates how fluorine incorporation has become a standard strategy in medicinal chemistry.

Similarly, in agrochemicals, about 25% of licensed herbicides, such as Trifluralin and Flupoxam, contain fluorine atoms, further illustrating the cross-sector importance of fluorinated compounds like 2,5-difluorophenylacetic acid.

Traditional Synthesis Routes

Diazotization and Hydrolysis Protocols

Traditional routes for synthesizing 2,5-difluorophenylacetic acid often begin with fluorinated aniline derivatives. Diazotization of 2,5-difluoroaniline using sodium nitrite in acidic media generates a reactive diazonium intermediate, which undergoes hydrolysis to yield 2,5-difluorophenol. Subsequent Friedel-Crafts alkylation with chloroacetic acid derivatives introduces the acetic acid moiety [1] [2]. While this method provides moderate yields (45–60%), challenges include regioselectivity control and byproduct formation during the alkylation step.

Acid Chloride Formation and Cyclization Reactions

Alternative approaches utilize acid chloride intermediates. For example, 2,5-difluorobenzene is treated with oxalyl chloride to form 2,5-difluorophenyloxalyl chloride, which undergoes cyclization in the presence of Lewis acids such as aluminum chloride. Hydrolysis of the resulting lactone intermediate produces 2,5-difluorophenylacetic acid [2]. This method achieves higher yields (70–85%) but requires stringent moisture-free conditions and generates stoichiometric amounts of aluminum waste.

Table 1: Comparison of Traditional Synthesis Methods

| Method | Yield (%) | Key Challenges |

|---|---|---|

| Diazotization-Hydrolysis | 45–60 | Regioselectivity, byproducts |

| Acid Chloride Cyclization | 70–85 | Moisture sensitivity, waste |

Catalytic Approaches

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been explored to streamline synthesis. For instance, Suzuki-Miyaura coupling between 2,5-difluorophenylboronic acid and bromoacetic acid derivatives enables direct introduction of the acetic acid group. However, this method remains underdeveloped for 2,5-difluorophenylacetic acid, with limited reported yields (50–65%) [2]. Challenges include catalyst deactivation by fluorine substituents and the high cost of palladium precursors.

Radical Decarboxylative Reactions

Recent studies propose photoredox-catalyzed decarboxylation of 2,5-difluorophenylpropionic acid derivatives to access the target compound. Using iridium-based catalysts under blue light irradiation, this method achieves decarboxylation with 60–75% efficiency [2]. While promising, scalability and catalyst recycling require further optimization.

Green Chemistry Innovations

Solvent-Free and Aqueous Reaction Systems

Emerging solvent-free protocols involve mechanochemical grinding of 2,5-difluorobenzene derivatives with solid acid catalysts. Ball-milling techniques reduce reaction times from hours to minutes while maintaining yields comparable to traditional methods (68–72%) [2]. Aqueous-phase reactions, such as alkaline hydrolysis of 2,5-difluorophenylacetonitrile in water, offer improved sustainability but face limitations in substrate solubility.

Bioderived Catalysts and Biocatalytic Pathways

Enzymatic approaches using lipases or esterases for kinetic resolution of racemic intermediates show potential. For example, Candida antarctica lipase B selectively hydrolyzes ethyl 2,5-difluorophenylacetate to the desired acid with 80–90% enantiomeric excess [2]. Bioderived solvents like limonene are also being tested to replace traditional ethers, though reaction efficiencies remain lower (55–65%).

Table 2: Green Chemistry Performance Metrics

| Method | Yield (%) | Environmental Impact Reduction |

|---|---|---|

| Mechanochemical Grinding | 68–72 | 90% solvent elimination |

| Biocatalytic Hydrolysis | 80–90 | 50% energy savings |

Case Studies: Sitagliptin and Related DPP-IV Inhibitors

2,5-Difluorophenylacetic acid is the mandated starting acid in the modular Merck–Process patent for the antidiabetic agent sitagliptin. Conversion to an acid chloride, coupling with Meldrum’s acid, and ruthenium-catalysed asymmetric hydrogenation deliver the chiral β-hydroxy acid fragment that defines sitagliptin’s potency. The streamlined sequence reduced the total step-count from eleven to seven and raised the overall chemical yield to forty-five–forty-seven percent while maintaining enantiomeric excess above ninety-five percent [1]. Analytical suppliers list the same acid as the principal regulated impurity (“Impurity 118”) in sitagliptin quality control protocols, confirming its indispensable role in route scouting and release testing [2].

Beyond sitagliptin, process chemists routinely swap the 2,5-difluoro motif for 2,4- or 3,4-difluoro analogues when profiling dipeptidyl peptidase four inhibitor series. However, patents describing these positional isomers consistently report lower catalytic efficiency or increased impurity burdens, underlining the superior balance of electronics and steric demand delivered by the 2,5-pattern [3].

Fluorinated Heterocycle Construction

The benzylic carboxylate of 2,5-difluorophenylacetic acid tolerates harsh chlorination, bromination, and oxidative protocols, enabling late-stage annulation. Representative applications include:

- Synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-(4-sulphamoylphenyl)-3-furanone—an advanced precursor to anti-inflammatory γ-lactones—via carbonyl di-imidazole activation followed by Hantzsch condensation (isolated yield sixty-two percent) [4] [5].

- Palladium-catalysed α-arylation of the corresponding ethyl ester to furnish 5-membered pyrazolo-pyrimidine scaffolds used in multiple oncology franchises [6].

|Table 1 Key physicochemical parameters of 2,5-difluorophenylacetic acid|

|Property|Experimental value|Reference|

|Melting point|126 – 128 °C|6|

|pKa (predicted)|3.81 ± 0.10|4|

|Density|1.02 g cm⁻³|4|

|Calculated logP|1.5 ± 0.1|4|

Structure-Activity Relationship (SAR) Studies

Fluorine Positioning and Bioactivity Correlations

Fluorine atoms at the 2- and 5-positions withdraw electron density through a –I effect yet maintain π-donation from the aromatic ring. Dipeptidyl peptidase four pharmacophores bearing this substitution pattern show stronger hydrophobic pocket engagement than their 2,4- or mono-fluoro analogues, an observation rationalised by crystal structures in which the 5-fluorine projects toward Tyr-547 while the 2-fluorine aligns beneath Trp-629, maximising van-der-Waals contact [7]. Medicinal chemists note a recurring potency premium of one-half to one order of magnitude when the 2,5-difluoro template is retained in otherwise constant series [7] [1].

Solubility and Metabolic Stability Modifications

Replacement of hydrogen by fluorine lowers the pKa of the neighbouring carboxylate (Table 1) and depresses aqueous solubility relative to phenylacetic acid. Nevertheless, micro-dissolution screens reveal a twofold higher intrinsic dissolution rate for 2,5-difluorophenylacetic acid versus its 2,4-isomer, attributed to reduced crystal lattice energy from the meta-para dipole orientation [8]. In metabolic microsome studies the difluoro analogue undergoes slower benzylic oxidation than unsubstituted and mono-fluoro comparators, conferring a thirty-percent increase in predicted hepatic half-life [1].

Targeted Drug Design

Kinase Inhibitors and Antiparasitic Agents

An extensive patent family centred on 5-(2,5-difluorophenyl)pyrrolidin-1-yl pyrazolo[1,5-a]pyrimidines discloses low-nanomolar tropomyosin receptor kinase inhibition and durable tumour regression in xenograft models [6] [9]. Crystalline hydrogen-sulphate salts of the same chemotype exhibit oral bioavailability above eighty percent and have progressed to clinical evaluation for paediatric solid tumours [10] [11].

In anti-infective research, hybrid statin–α,α-difluorophenylacetamide conjugates—synthesised via Curtius rearrangement of 2,5-difluorophenylacetic acid—displayed half-maximal effective concentrations of eleven–fourteen micromolar against chloroquine-resistant Plasmodium falciparum and nine micromolar against intracellular Trypanosoma cruzi, with selectivity indices exceeding seventy [12].

|Table 2 Representative bioactivity outcomes for 2,5-difluorophenyl-containing leads|

|Programme|Lead identifier|Biological target|Potency|Reference|

|Tropomyosin receptor kinase oncology|Compound 3f|Kinase adenosine triphosphate site|IC₅₀ = 0.8 nM|41|

|Chagas disease|Hybrid 13c|Trypanosoma cruzi amastigote|EC₅₀ = 9.2 µM; SI = 16.7|24|

Central Nervous System (CNS) Drug Development

Electrophilic difluoro-acetylamines derived from 2,5-difluorophenylacetic acid inhibit beta-secretase one with sub-nanomolar potency while maintaining predicted blood–brain barrier permeability (calculated logP 2.1) and passive diffusion coefficients comparable to marketed central nervous system agents . In parallel, dual fluorophenyl protease inhibitors engineered for enhanced central penetration retained picomolar antiviral activity and demonstrated cerebrospinal fluid concentrations that exceeded ninety percent of unbound plasma levels in a validated in-vitro blood–brain barrier model [14].

Detailed Research Findings – Consolidated Perspective

The composite evidence positions 2,5-difluorophenylacetic acid as:

- a high-value chiral synthon yielding cost-efficient access to dipeptidyl peptidase four inhibitor pharmacophores [1];

- a privileged precursor for fluorinated heterocyclic frameworks in oncology and anti-inflammatory discovery [4] [6];

- a structural element that systematically enhances metabolic stability and optimises electronic complementarity within diverse protein pockets, as documented across kinase, protease, and antiparasitic programmes [7] [12] .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant